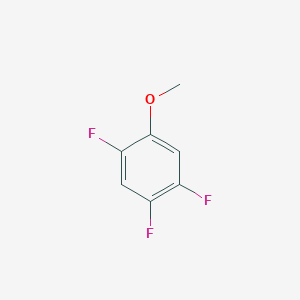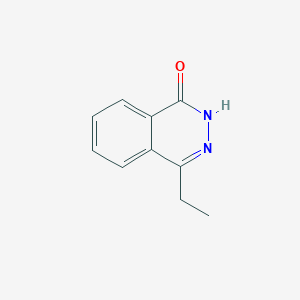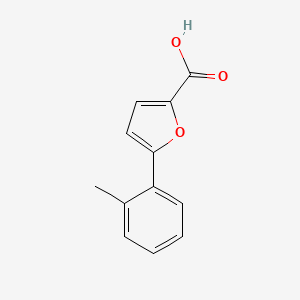
Dimethyl(N,N,N',N'-tetramethylethylenediamine)palladium(II)
Overview
Description
Dimethyl(N,N,N’,N’-tetramethylethylenediamine)palladium(II) is an organometallic complex with the molecular formula C8H22N2Pd. It is a palladium compound coordinated with dimethyl and N,N,N’,N’-tetramethylethylenediamine ligands. This compound is known for its applications in catalysis and organic synthesis due to its unique chemical properties .
Mechanism of Action
Target of Action
Dimethyl(N,N,N’,N’-tetramethylethylenediamine)palladium(II), also known as [1,2-Bis(dimethylamino)ethane]dimethylpalladium, is a complex organometallic compound . It is primarily used as a catalyst in various chemical reactions . The primary targets of this compound are the reactant molecules in the chemical reactions it catalyzes .
Mode of Action
The compound acts as a Lewis base, providing electron pairs to form coordinate covalent bonds with reactant molecules . This interaction facilitates the breaking and forming of bonds in the reactant molecules, thereby catalyzing the chemical reaction .
Biochemical Pathways
As a catalyst, Dimethyl(N,N,N’,N’-tetramethylethylenediamine)palladium(II) is involved in various chemical reactions, including cross-coupling reactions and catalytic reduction reactions . These reactions are part of larger biochemical pathways in synthetic chemistry .
Pharmacokinetics
Like other palladium compounds, it is expected to have low bioavailability due to its poor solubility .
Result of Action
The result of the action of Dimethyl(N,N,N’,N’-tetramethylethylenediamine)palladium(II) is the acceleration of chemical reactions . By acting as a catalyst, it lowers the activation energy of the reactions, allowing them to proceed at a faster rate or under milder conditions .
Biochemical Analysis
Biochemical Properties
Dimethyl(N,N,N’,N’-tetramethylethylenediamine)palladium(II) plays a crucial role in biochemical reactions, particularly as a catalyst in cross-coupling reactions. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. The compound’s interaction with biomolecules is primarily through coordination with nitrogen atoms in the tetramethylethylenediamine ligand, which enhances its catalytic activity. This interaction is essential for the compound’s role in facilitating biochemical transformations .
Cellular Effects
Dimethyl(N,N,N’,N’-tetramethylethylenediamine)palladium(II) influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain kinases and transcription factors, leading to alterations in gene expression. Additionally, the compound can impact cellular metabolism by modulating the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of Dimethyl(N,N,N’,N’-tetramethylethylenediamine)palladium(II) involves its binding interactions with biomolecules. The compound acts as a catalyst by coordinating with nitrogen atoms in the tetramethylethylenediamine ligand, which facilitates the activation of substrates in biochemical reactions. This coordination enhances the compound’s ability to catalyze the formation of carbon-carbon bonds, making it a valuable tool in organic synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dimethyl(N,N,N’,N’-tetramethylethylenediamine)palladium(II) can change over time. The compound is relatively stable under inert atmosphere and low temperatures (2-8°C), but it may degrade when exposed to light or higher temperatures. Long-term studies have shown that the compound can maintain its catalytic activity for extended periods, although some degradation may occur over time .
Dosage Effects in Animal Models
The effects of Dimethyl(N,N,N’,N’-tetramethylethylenediamine)palladium(II) vary with different dosages in animal models. At low doses, the compound has been observed to facilitate biochemical reactions without significant adverse effects. At higher doses, it may exhibit toxic effects, including irritation to the skin, eyes, and respiratory tract. These toxic effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
Dimethyl(N,N,N’,N’-tetramethylethylenediamine)palladium(II) is involved in various metabolic pathways, particularly those related to the synthesis of organic compounds. The compound interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds, thereby influencing metabolic flux and metabolite levels. Its role as a catalyst in these pathways underscores its importance in biochemical research .
Transport and Distribution
Within cells and tissues, Dimethyl(N,N,N’,N’-tetramethylethylenediamine)palladium(II) is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. The compound’s ability to coordinate with nitrogen atoms in biomolecules plays a key role in its transport and distribution .
Subcellular Localization
Dimethyl(N,N,N’,N’-tetramethylethylenediamine)palladium(II) exhibits specific subcellular localization, which can affect its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in catalyzing biochemical reactions within specific cellular environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl(N,N,N’,N’-tetramethylethylenediamine)palladium(II) can be synthesized through the reaction of palladium(II) chloride with N,N,N’,N’-tetramethylethylenediamine in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Dimethyl(N,N,N’,N’-tetramethylethylenediamine)palladium(II) undergoes various types of reactions, including:
Oxidative Addition: This reaction involves the addition of a molecule to the palladium center, increasing its oxidation state.
Reductive Elimination: This reaction involves the elimination of two ligands from the palladium center, reducing its oxidation state.
Substitution Reactions: Ligands on the palladium center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include halides, phosphines, and other ligands. The reactions are typically carried out under inert atmospheres and at controlled temperatures to ensure the stability of the palladium complex .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative addition reactions can lead to the formation of palladium(IV) complexes, while reductive elimination can regenerate the palladium(II) complex .
Scientific Research Applications
Dimethyl(N,N,N’,N’-tetramethylethylenediamine)palladium(II) has a wide range of applications in scientific research:
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials.
Medicinal Chemistry: It is explored for its potential in drug development and synthesis of pharmaceutical intermediates.
Environmental Chemistry: It is used in the development of environmentally friendly catalytic processes.
Comparison with Similar Compounds
Similar Compounds
Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II): Similar in structure but contains chloride ligands instead of dimethyl groups.
Dimethyl[1,2-bis(dimethylphosphino)ethane]palladium(II): Contains a different ligand, 1,2-bis(dimethylphosphino)ethane, which affects its reactivity and applications.
Uniqueness
Dimethyl(N,N,N’,N’-tetramethylethylenediamine)palladium(II) is unique due to its specific ligand environment, which provides distinct reactivity and stability compared to other palladium complexes. Its ability to undergo a variety of catalytic reactions makes it a valuable compound in both academic and industrial research .
Properties
IUPAC Name |
carbanide;palladium(2+);N,N,N',N'-tetramethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2.2CH3.Pd/c1-7(2)5-6-8(3)4;;;/h5-6H2,1-4H3;2*1H3;/q;2*-1;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFJYGIWWVNQPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].CN(C)CCN(C)C.[Pd+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22N2Pd | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333322 | |
| Record name | Palladium(2+) methanide--N~1~,N~1~,N~2~,N~2~-tetramethylethane-1,2-diamine (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113822-11-0 | |
| Record name | Palladium(2+) methanide--N~1~,N~1~,N~2~,N~2~-tetramethylethane-1,2-diamine (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















